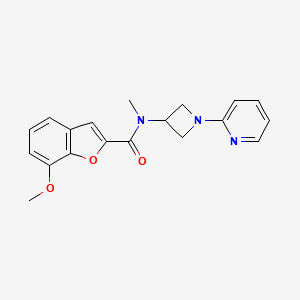
7-Methoxy-N-methyl-N-(1-pyridin-2-ylazetidin-3-yl)-1-benzofuran-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Methoxy-N-methyl-N-(1-pyridin-2-ylazetidin-3-yl)-1-benzofuran-2-carboxamide, also known as AB-FUBINACA, is a synthetic cannabinoid compound that has gained significant attention in the scientific community in recent years. This compound belongs to the family of indazole-based synthetic cannabinoids, which are known to have potent psychoactive effects. AB-FUBINACA has been widely used in scientific research to investigate its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
Wirkmechanismus
7-Methoxy-N-methyl-N-(1-pyridin-2-ylazetidin-3-yl)-1-benzofuran-2-carboxamide acts as a potent agonist of the cannabinoid receptors CB1 and CB2, which are located throughout the central and peripheral nervous systems. It has been shown to have a higher affinity for the CB1 receptor than for the CB2 receptor. The activation of these receptors by this compound leads to the modulation of various signaling pathways, including the inhibition of adenylyl cyclase and the activation of mitogen-activated protein kinase (MAPK) signaling.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of ion channels, and the activation of various signaling pathways. It has been shown to have potent analgesic and anti-inflammatory effects, which are mediated through the activation of the CB1 and CB2 receptors. This compound has also been shown to have neuroprotective effects, which may be mediated through the activation of MAPK signaling.
Vorteile Und Einschränkungen Für Laborexperimente
7-Methoxy-N-methyl-N-(1-pyridin-2-ylazetidin-3-yl)-1-benzofuran-2-carboxamide has several advantages for use in laboratory experiments, including its high potency, selectivity, and stability. It is also relatively easy to synthesize and purify, which makes it a cost-effective option for researchers. However, there are also some limitations to its use, including the potential for off-target effects and the lack of data on its long-term safety and efficacy.
Zukünftige Richtungen
There are several future directions for research on 7-Methoxy-N-methyl-N-(1-pyridin-2-ylazetidin-3-yl)-1-benzofuran-2-carboxamide, including the investigation of its potential as a treatment for various medical conditions, including chronic pain, multiple sclerosis, and epilepsy. Further studies are also needed to investigate its potential as a treatment for drug addiction. Additionally, more research is needed to determine the long-term safety and efficacy of this compound, as well as its potential for abuse and dependence.
Synthesemethoden
The synthesis of 7-Methoxy-N-methyl-N-(1-pyridin-2-ylazetidin-3-yl)-1-benzofuran-2-carboxamide involves the reaction of 4-fluorobenzyl cyanide with 2-oxo-3-phenylbutanenitrile in the presence of a base catalyst. The resulting product is then reacted with 1-azetidinyl-3-(pyridin-2-yl)propan-1-one to form this compound. The purity and quality of the product can be improved through various purification methods, including column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
7-Methoxy-N-methyl-N-(1-pyridin-2-ylazetidin-3-yl)-1-benzofuran-2-carboxamide has been widely used in scientific research to investigate the potential therapeutic applications of synthetic cannabinoids. It has been shown to have potent analgesic, anti-inflammatory, and neuroprotective effects, which make it a promising candidate for the treatment of various medical conditions, including chronic pain, multiple sclerosis, and epilepsy. This compound has also been used in preclinical studies to investigate its potential as a treatment for drug addiction.
Eigenschaften
IUPAC Name |
7-methoxy-N-methyl-N-(1-pyridin-2-ylazetidin-3-yl)-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3/c1-21(14-11-22(12-14)17-8-3-4-9-20-17)19(23)16-10-13-6-5-7-15(24-2)18(13)25-16/h3-10,14H,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHWZIJNBTIXJGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CN(C1)C2=CC=CC=N2)C(=O)C3=CC4=C(O3)C(=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


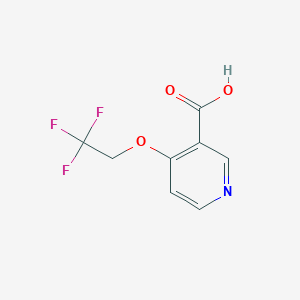
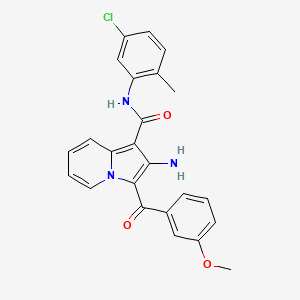
![2-[4-(4-Fluorophenyl)piperazino]quinoxaline](/img/structure/B2515541.png)


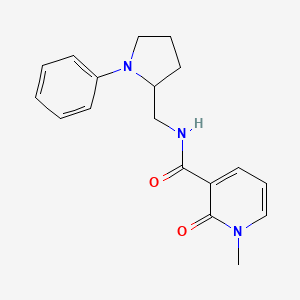
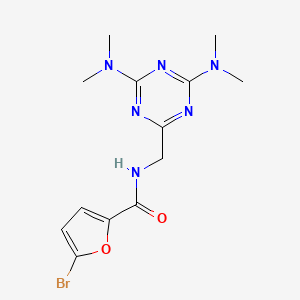
![2-[2-(Chloromethyl)-4-oxoquinazolin-3-yl]acetamide](/img/structure/B2515547.png)
![Ethyl 5-[(2-naphthalen-1-ylacetyl)amino]-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2515548.png)
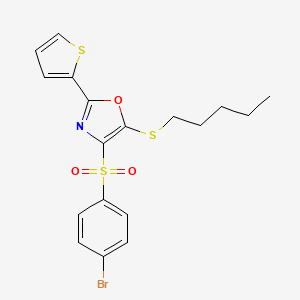
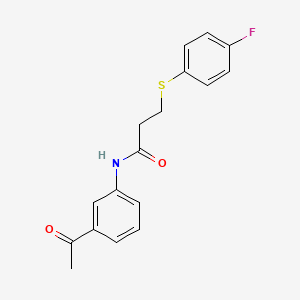
![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2515551.png)
![2,6-Difluoro-N-[2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]benzamide](/img/structure/B2515553.png)